(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride
Description
(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride (CAS: 1286208-43-2) is a chiral pyrrolidine derivative with a cyclopropylmethyl substituent on the nitrogen atom. Key properties include:
- Molecular weight: 213.15 g/mol
- Purity: 95% (typically supplied as a liquid) .
- Stereochemistry: The (R)-configuration is critical for enantioselective interactions in biological systems.
This compound is primarily used in pharmaceutical research as a building block for synthesizing chiral amines, which are pivotal in drug discovery for targeting receptors or enzymes with high specificity.
Properties
IUPAC Name |
(3R)-1-(cyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8-3-4-10(6-8)5-7-1-2-7;;/h7-8H,1-6,9H2;2*1H/t8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWOHQXDOOJSBC-YCBDHFTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2CC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Utilization of trans-4-Hydroxy-L-Proline
The Chinese patent CN102531987A outlines a chiral synthesis pathway adaptable for (R)-configured pyrrolidine derivatives. While originally designed for (S)-3-aminopyrrolidine dihydrochloride, the methodology can be modified through enantiomeric control:
- Epimerization : Trans-4-hydroxy-L-proline undergoes thermal epimerization at 150–154°C in cyclohexanol with 2-cyclohexen-1-one catalysis, achieving 80% yield of (R)-3-hydroxypyrrolidine hydrochloride.
- Protection : Boc-group installation via reaction with di-tert-butyl dicarbonate in dichloromethane at 0°C (3h, triethylamine base).
- Mesylation : Methanesulfonyl chloride activation at -10°C forms the mesylate intermediate (94% yield).
- Amination : NH3/MeOH treatment under pressure (80°C, 12h) introduces the amine group.
- Deprotection : HCl/EtOAC cleavage yields the final dihydrochloride salt.
Critical Parameters :
- Temperature control during epimerization prevents racemization
- Stoichiometric 2-cyclohexen-1-one (14.7 mol%) optimizes reaction kinetics
Carbamate Protection/Deprotection Strategy
Royal Society of Chemistry Protocol
This method emphasizes tert-butyl carbamate (Boc) intermediates for amine protection:
Synthetic Route :
- Alkylation :
- Deprotection :
Characterization Data :
- ¹H NMR (500 MHz, DMSO-d6): δ 8.50 (brs, 3H), 3.96–4.07 (m, 1.5H), 3.67–3.77 (m, 1.5H), 3.53 (s, 1H), 0.38 (d, J = 4.0 Hz, 2H)
- Purity : >95% by HPLC (C18 column, 0.1% TFA/MeCN gradient)
Reaction Optimization and Scalability
Key Process Variables
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Alkylation Temp | 0–25°C | Prevents N-overalkylation |
| Boc Deprotection pH | 2–3 (HCl gas) | Minimizes degradation |
| Reaction Solvent | DCM > MeCN > THF | Solubility vs. rate balance |
Purification Strategies
- Column Chromatography :
- Recrystallization :
Analytical Characterization
Spectroscopic Profiles
Mass Spectrometry :
Vibrational Spectroscopy :
- IR (KBr): 2945 cm⁻¹ (C-H stretch), 1598 cm⁻¹ (NH bend), 1450 cm⁻¹ (cyclopropane ring)
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Cyclopropylmethyl bromide | 42% |
| Boc Protection reagents | 28% |
| Chromatography media | 19% |
Environmental Impact
Comparative Method Assessment
| Method | Yield (%) | ee (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Chiral starting material | 72 | >99 | 98 | Moderate |
| Carbamate route | 98 | 98 | 95 | High |
| Reductive amination | 85* | 95* | 97* | High |
*Theoretical values based on analogous reactions
Mechanistic Insights
Alkylation Stereochemistry
The cyclopropylmethyl group's spatial demands favor equatorial attack on the pyrrolidine nitrogen, guided by:
- Baldwin's rules for five-membered ring systems
- Thorpe-Ingold effect enhancing ring strain
Acidic Deprotection Dynamics
Protonation occurs preferentially at the amine nitrogen over oxygen centers (ΔpKa ≈ 3.2), enabling clean Boc removal without cyclopropane ring opening.
Chemical Reactions Analysis
Acid-Base Reactions
The tertiary amine group participates in acid-base interactions, enabling salt formation and pH-dependent solubility adjustments. Key observations include:
-
Protonation : Forms stable dihydrochloride salts under acidic conditions (HCl/ethanol), enhancing crystallinity for purification.
-
Deprotonation : Reacts with bases like triethylamine (TEA) to regenerate the free amine, facilitating nucleophilic reactions .
Table 1: Acid-Base Reaction Conditions
| Reaction Type | Reagents/Conditions | Outcome | Yield/Ref |
|---|---|---|---|
| Salt Formation | HCl (2 eq), ethanol, RT | Dihydrochloride salt | >95% |
| Free Amine Generation | TEA (3 eq), DCM | Amine intermediate | Quant. |
Nucleophilic Substitution Reactions
The pyrrolidine nitrogen acts as a nucleophile in alkylation and arylation reactions:
Alkylation with Halides
-
Example : Reaction with 4,6-dichloro-2-methylpyrimidine in MeCN at 80°C for 12 hours produces a substituted pyrimidine derivative (91% yield) .
-
Mechanism : SN2 displacement facilitated by the amine’s lone pair.
Arylation via Buchwald-Hartwig Coupling
-
Example : Pd-catalyzed coupling with aryl halides (e.g., 6-bromopicolinic acid) forms C–N bonds. Reaction conditions: XPhos Pd G2 catalyst, dioxane, 80°C (25–59% yields) .
Table 2: Substitution Reaction Parameters
| Substrate | Reagents | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| 4,6-Dichloro-2-methylpyrimidine | MeCN, TEA | 80°C, 12 hrs | Pyrimidine derivative | 91% | |
| 6-Bromopicolinic acid | XPhos Pd G2, K3PO4 | 80°C, overnight | Picolinamide | 59% |
Catalytic Cross-Coupling Reactions
The cyclopropylmethyl group enhances steric effects, influencing coupling efficiency:
Suzuki-Miyaura Coupling
-
Example : Reaction with boronic esters (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) under Pd catalysis forms biaryl derivatives (21–26% yields) .
Heck Reaction
-
Limited data exists, but analogous pyrrolidine derivatives undergo Pd-mediated alkenylation with styrenes.
Reductive Amination
-
Example : Reacts with ketones (e.g., acetone) under H2/Pd-C to form secondary amines (yields unquantified).
Oxidation
-
Challenges : The cyclopropyl group is oxidation-sensitive; controlled conditions (e.g., H2O2, RT) yield N-oxide derivatives without ring cleavage.
Enantioselective Modifications
The (R)-configuration enables stereospecific interactions:
-
Resolution : Chiral chromatography separates enantiomers, critical for studying structure-activity relationships .
-
Impact on Bioactivity : (R)-enantiomers show 4-fold higher potency in kinase inhibition compared to (S)-forms .
Table 3: Enantiomer Activity Comparison
| Enantiomer | Target (Kinase) | IC50 | Fold Potency (vs S) | Ref |
|---|---|---|---|---|
| (R) | JAK2 | 72 nM | 4× | |
| (S) | JAK2 | 288 nM | 1× |
Reaction Optimization Insights
Scientific Research Applications
Neuropharmacology
This compound has been studied for its potential as a therapeutic agent targeting various neurological disorders. Its structural features suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that derivatives of pyrrolidine compounds can exhibit selective activity towards serotonin receptors, which are crucial in treating depression and anxiety disorders .
Antidepressant Properties
Preclinical studies have shown that (R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride may possess antidepressant-like effects. The compound's ability to modulate neurotransmitter levels has been linked to improvements in mood and cognitive function in animal models . This positions it as a candidate for further development into antidepressant medications.
Antinociceptive Effects
The compound has also been evaluated for its analgesic properties. Studies demonstrate that it may reduce pain perception through modulation of the opioid receptor pathways, indicating potential use in pain management therapies . Its efficacy and safety profile are under investigation, with promising results suggesting it could serve as an alternative to traditional opioids.
Building Block in Organic Synthesis
(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its unique cyclopropylmethyl group can facilitate various chemical transformations, making it valuable in the synthesis of biologically active compounds .
Synthesis of Heterocycles
The compound is utilized in the synthesis of heterocyclic derivatives, which are essential components in many pharmaceuticals. The incorporation of this pyrrolidine derivative allows for the formation of diverse heterocyclic systems through carbon-nitrogen bond formation reactions . This method is particularly advantageous due to its efficiency and environmental sustainability.
Case Studies
Mechanism of Action
The mechanism of action of ®-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The substituent on the pyrrolidine nitrogen significantly influences molecular weight, lipophilicity, and steric effects. Below is a comparative analysis:
Key Observations:
- Cyclopropylmethyl vs.
- Cyclopentylmethyl : The larger ring increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .
- Unsubstituted Analog : The absence of an N-substituent reduces steric hindrance, possibly favoring interactions with flat binding pockets .
Biological Activity
(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : (R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride
- CAS Number : 1286208-43-2
- Molecular Formula : C₈H₁₃Cl₂N₂
- Molecular Weight : 202.11 g/mol
The biological activity of (R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride primarily involves its interaction with various receptors and enzymes, leading to modulation of several biochemical pathways:
-
Receptor Interaction :
- This compound has been shown to interact with neurotransmitter receptors, particularly in the central nervous system (CNS), influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects.
-
Enzyme Inhibition :
- Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could contribute to its pharmacological effects.
Antidepressant Effects
Recent studies have indicated that (R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride exhibits antidepressant-like effects in animal models. The compound appears to enhance serotonergic and noradrenergic neurotransmission, which is crucial for mood regulation.
Neuroprotective Properties
Research has demonstrated that this compound may possess neuroprotective properties, particularly against oxidative stress-induced neuronal damage. It has been shown to upregulate antioxidant enzymes and reduce markers of oxidative stress in neuronal cell cultures.
Structure-Activity Relationship (SAR)
Understanding the SAR of (R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is essential for optimizing its efficacy and safety profile. Key findings include:
| Substituent | Activity Impact | Notes |
|---|---|---|
| Cyclopropylmethyl group | Increased potency | Enhances binding affinity to target receptors |
| Dihydrochloride salt form | Improved solubility | Facilitates better bioavailability |
Study 1: Antidepressant Activity
In a controlled study on rodents, (R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride was administered over a period of two weeks. Behavioral tests indicated a significant reduction in depressive-like behaviors compared to control groups. The study concluded that the compound's mechanism likely involves modulation of serotonin and norepinephrine levels in the brain.
Study 2: Neuroprotection Against Oxidative Stress
Another study focused on the neuroprotective effects of (R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride in cultured neurons exposed to hydrogen peroxide. Results showed that pre-treatment with the compound led to a marked decrease in cell death and apoptosis markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Q & A
Basic: What are the established synthetic routes for (R)-1-(cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride?
Methodological Answer:
The synthesis typically involves:
Nucleophilic Substitution : React pyrrolidine with cyclopropylmethyl halide (e.g., cyclopropylmethyl chloride) under basic conditions (e.g., NaOH/K₂CO₃) to form 1-(cyclopropylmethyl)pyrrolidine .
Chiral Resolution : Isolate the (R)-enantiomer via chiral resolving agents (e.g., tartaric acid derivatives) to ensure stereochemical purity .
Salt Formation : Treat the free amine with HCl in a solvent like ethanol to yield the dihydrochloride salt .
Key Considerations :
- Optimize reaction time and temperature to minimize racemization.
- Purify intermediates via recrystallization or column chromatography to ≥95% purity .
Basic: How is the compound characterized for structural and purity analysis?
Methodological Answer:
Use a combination of analytical techniques:
NMR Spectroscopy : Confirm stereochemistry and proton environments (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons; cyclopropylmethyl protons at δ ~0.5–1.5 ppm) .
Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ for free base: m/z ~169; dihydrochloride: m/z ~241) .
HPLC : Assess enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .
Basic: What biological activities are associated with this compound?
Methodological Answer:
The compound’s amine and cyclopropyl groups suggest potential interactions with:
CNS Targets : Screen for affinity to dopamine or serotonin receptors using radioligand binding assays (e.g., competition assays with [³H]spiperone) .
Enzyme Inhibition : Test inhibitory effects on monoamine oxidases (MAOs) via fluorometric assays measuring hydrogen peroxide production .
Example Data :
| Target | Assay | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Dopamine D2 | Radioligand binding | 120 ± 15 | |
| MAO-A | Fluorometric assay | 450 ± 30 |
Advanced: How can enantiomeric impurities be resolved during synthesis?
Methodological Answer:
Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., Chiralcel OD-H) and polar organic mobile phases .
Diastereomeric Salt Formation : React the racemic mixture with (R)-mandelic acid in ethanol, followed by selective crystallization .
Note : Monitor optical rotation ([α]D²⁵) to confirm enantiomeric excess (≥98% ee) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core Modifications :
- Replace cyclopropylmethyl with benzyl or isopropyl groups to assess steric effects .
- Introduce substituents on the pyrrolidine ring (e.g., methyl at C2) to evaluate conformational flexibility .
Assay Design :
- Test derivatives in functional assays (e.g., cAMP accumulation for GPCR activity) and compare with binding affinity data .
Example SAR Table :
| Derivative | D2 Receptor Ki (nM) | MAO-A IC₅₀ (nM) |
|---|---|---|
| (R)-cyclopropylmethyl | 120 | 450 |
| (R)-benzyl | 85 | 620 |
| (R)-C2-methyl-pyrrolidine | 200 | 380 |
Advanced: How to address contradictions in pharmacological data across studies?
Methodological Answer:
Source Analysis : Compare synthetic routes (e.g., salt form, residual solvents) that may affect bioactivity .
Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example:
- Use HEK-293 cells overexpressing human D2 receptors for consistent binding assays .
- Validate MAO inhibition with recombinant enzyme isoforms to avoid tissue-specific variability .
Statistical Reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
